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molecular formula C7H8O4S B8656116 Methyl 3,4-dihydroxy-5-methyl-2-thiophenecarboxylate

Methyl 3,4-dihydroxy-5-methyl-2-thiophenecarboxylate

Cat. No. B8656116
M. Wt: 188.20 g/mol
InChI Key: LQUSCGORGIWDCU-UHFFFAOYSA-N
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Patent
US04824958

Procedure details

A mixture of dimethyl α-methyl-thiodiglycolate (Solladie-Cavallo, Bull. Soc. Chim. Fr., 437 (1968)) (10.2 g, 53 mmoles) and dimethyl oxalate (9.4 g, 79 mmoles) in methanol (25 mL) is added slowly to a solution of sodium (3.8 g, 165 mmoles) in methanol (35 mL) under argon and maintained at 10°-15° C. with an ice bath. After the addition, the mixture is slowly heated to reflux for 1 hour, then cooled and concentrated under reduced pressure. The precipitate is filtered off, rinsed with ether, air dried, dissolved in water and acidified with 4N hydrochloric acid. The precipitate is filtered off, rinsed with water and dried to afford the product (6.8 g); mp 116°-117° C.
Name
dimethyl α-methyl-thiodiglycolate
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([S:8][CH:9](O)[C:10]([O:12][CH3:13])=[O:11])(O)[C:3]([O:5]C)=O.C(OC)(=O)[C:16](OC)=[O:17].[Na]>CO>[OH:17][C:16]1[C:3]([OH:5])=[C:2]([CH3:1])[S:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11] |^1:22|

Inputs

Step One
Name
dimethyl α-methyl-thiodiglycolate
Quantity
10.2 g
Type
reactant
Smiles
CC(C(=O)OC)(O)SC(C(=O)OC)O
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 10°-15° C. with an ice bath
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
rinsed with ether, air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(SC(=C1O)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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